molecular formula C11H9ClN2O2S B1421134 Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-40-9

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

Cat. No. B1421134
M. Wt: 268.72 g/mol
InChI Key: WWYGARGOAHUXKJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” is a chemical compound with the molecular weight of 268.72 . Its IUPAC name is “methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate” and its InChI code is "1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a methyl ester group and a 2-chlorophenyl group attached to the thiazole ring .

Scientific Research Applications

Antibacterial and Antioxidant Activities

Scientific Field: Medicinal Chemistry

Application Summary

Thiazole-based Schiff base compounds, which include similar structures to the one you mentioned, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Methods of Application: In the study, conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .

Results

Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin. Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Anticancer Drug Discovery

Scientific Field: Medicinal Chemistry

Application Summary

2-aminothiazole derivatives, including structures similar to “Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate”, have emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Methods of Application

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .

Results: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Future Directions

The future directions for “Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” could involve further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by similar compounds , this compound could potentially be explored for various therapeutic applications.

properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYGARGOAHUXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674520
Record name Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

CAS RN

1065074-40-9
Record name Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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